8-Hydroxynaphthalene-1-sulfonamide
Description
8-Hydroxynaphthalene-1-sulfonamide (CAS 6837-95-2) is a naphthalene derivative with a hydroxyl (-OH) group at the 8-position and a sulfonamide (-SO₂NH₂) group at the 1-position. Its molecular formula is C₁₀H₉NO₃, and it has a molecular weight of 223.25 g/mol . This compound is primarily utilized as an intermediate in the synthesis of dyes, fluorescent brighteners, and pigments due to its ability to participate in coupling reactions and modify chromophoric properties . The peri-substitution pattern (positions 1 and 8) enhances its stability and electronic effects, making it valuable in industrial applications.
Properties
CAS No. |
6837-95-2 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
8-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)9-6-2-4-7-3-1-5-8(12)10(7)9/h1-6,12H,(H2,11,13,14) |
InChI Key |
HLLRSGMRXOBZQB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The structural and functional distinctions between 8-Hydroxynaphthalene-1-sulfonamide and similar compounds are critical in determining their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
- Peri-substituted compounds (e.g., this compound) exhibit stronger intramolecular hydrogen bonding, stabilizing their structure in dye-forming reactions .
- Functional Group Variations: Sulfonamide vs. Sulfonate/Sulfonic Acid: Sulfonamides are less acidic than sulfonic acids (pKa ~10 vs. ~1) due to the electron-donating NH₂ group, affecting their solubility and reactivity in synthetic processes . Amino vs. Hydroxyl Groups: Amino derivatives (e.g., 8-Amino-1-naphthalenesulfonic acid) exhibit basicity and higher reactivity in diazo reactions, whereas hydroxyl groups favor coupling with electrophiles .
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Peri-substituted compounds generally exhibit higher thermal stability due to reduced steric strain.
Toxicological Considerations
However, naphthalene derivatives (e.g., methylnaphthalenes) are associated with respiratory and dermal toxicity .
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